molecular formula C14H19N3 B1306361 (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine CAS No. 626209-37-8

(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine

Cat. No.: B1306361
CAS No.: 626209-37-8
M. Wt: 229.32 g/mol
InChI Key: IDDDUAQICFOXAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine typically involves the reaction of 3-(imidazol-1-yl)propylamine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by column chromatography or recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    (3-Imidazol-1-yl-propyl)-(2-chlorobenzyl)-amine: Similar structure but with a chlorine substituent on the benzyl group.

    (3-Imidazol-1-yl-propyl)-(2-methoxybenzyl)-amine: Similar structure but with a methoxy substituent on the benzyl group.

    (3-Imidazol-1-yl-propyl)-(2-nitrobenzyl)-amine: Similar structure but with a nitro substituent on the benzyl group.

Uniqueness

(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine is unique due to its specific combination of the imidazole ring and the 2-methylbenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-imidazol-1-yl-N-[(2-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-5-2-3-6-14(13)11-15-7-4-9-17-10-8-16-12-17/h2-3,5-6,8,10,12,15H,4,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDDUAQICFOXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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